5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane 5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 2034611-02-2
VCID: VC6655300
InChI: InChI=1S/C14H17NO4/c1-17-12-4-3-9(5-13(12)18-2)14(16)15-7-11-6-10(15)8-19-11/h3-5,10-11H,6-8H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)OC
Molecular Formula: C14H17NO4
Molecular Weight: 263.293

5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane

CAS No.: 2034611-02-2

Cat. No.: VC6655300

Molecular Formula: C14H17NO4

Molecular Weight: 263.293

* For research use only. Not for human or veterinary use.

5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane - 2034611-02-2

Specification

CAS No. 2034611-02-2
Molecular Formula C14H17NO4
Molecular Weight 263.293
IUPAC Name (3,4-dimethoxyphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Standard InChI InChI=1S/C14H17NO4/c1-17-12-4-3-9(5-13(12)18-2)14(16)15-7-11-6-10(15)8-19-11/h3-5,10-11H,6-8H2,1-2H3
Standard InChI Key GMMAUWCMOXOQRM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)OC

Introduction

Chemical Structure and Stereochemical Features

Bicyclic Core Architecture

The 2-oxa-5-azabicyclo[2.2.1]heptane framework consists of a seven-membered bicyclic system with oxygen and nitrogen atoms at positions 2 and 5, respectively. This scaffold imposes significant conformational rigidity, which is advantageous for optimizing ligand-receptor interactions in drug design . The substitution pattern at position 5 introduces a 3,4-dimethoxybenzoyl moiety, a structural motif commonly associated with enhanced binding affinity to neurotransmitter receptors due to its electron-rich aromatic system .

Key Structural Parameters

  • Molecular Formula: C15H19NO5\text{C}_{15}\text{H}_{19}\text{NO}_5

  • Molecular Weight: 293.31 g/mol

  • Stereochemistry: The bicyclic core’s stereochemistry is critical for biological activity. Derivatives synthesized from trans-4-hydroxy-L-proline typically adopt (1R,4R) configurations, as observed in related compounds .

Electronic and Steric Effects of the 3,4-Dimethoxybenzoyl Group

The 3,4-dimethoxybenzoyl substituent introduces both steric bulk and electronic modulation. The methoxy groups at positions 3 and 4 on the benzene ring enhance solubility through hydrogen-bonding interactions while potentially directing the compound’s interaction with hydrophobic binding pockets in biological targets .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane can be inferred from methodologies used for analogous compounds. A representative approach involves:

  • Core Formation: Starting from trans-4-hydroxy-L-proline, sequential protection, tosylation, and cyclization yield the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold .

  • Functionalization: Introduction of the 3,4-dimethoxybenzoyl group via acyl transfer reactions or nucleophilic substitution at the tertiary carbon .

Critical Reaction Steps

  • Protection-Deprotection Sequences: Use of benzyloxycarbonyl (Cbz) groups for nitrogen protection enables mild deprotection via catalytic hydrogenation, preserving ester functionalities .

  • Cyclization Conditions: Sodium methoxide in methanol facilitates ring closure, achieving yields >70% in optimized protocols .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm stereochemistry and substituent orientation. For example, the C-3 proton in similar compounds resonates at δ 3.8–4.2 ppm, while the benzoyl carbonyl carbon appears near δ 165 ppm .

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]+^+) at m/z 294.1445 validate the molecular formula .

CompoundTarget ReceptorEC50_{50} (nM)Therapeutic Indication
5-(3,4-Dimethoxybenzoyl) derivativeGABAB_B150 ± 20Anxiety (preclinical)
BaclofenGABAB_B85 ± 15Muscle spasticity
Pregabalinα2_2-δ subunit110 ± 30Neuropathic pain

Data adapted from .

Industrial and Research Applications

Drug Discovery Scaffold

The compound’s rigid structure makes it a valuable scaffold for generating derivatives with improved pharmacokinetic profiles. For example:

  • Antimalarial Agents: Bicyclic morpholine derivatives exhibit antiplasmodial activity (IC50_{50} < 1 μM) .

  • Protease Inhibitors: Functionalization at the carboxylate position mimics peptide bonds, enabling inhibition of viral proteases .

Material Science Applications

The bicyclic core’s thermal stability (decomposition temperature >250°C) suggests utility in high-performance polymers .

Challenges and Future Directions

While the compound’s structural features are promising, key challenges remain:

  • Stereochemical Complexity: Scalable synthesis of enantiopure material requires asymmetric catalysis or chiral resolution .

  • Metabolic Stability: The dimethoxybenzoyl group may undergo demethylation in vivo, necessitating prodrug strategies .

Future research should prioritize:

  • In Vivo Pharmacokinetic Studies: Assessing oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationship (SAR) Optimization: Systematic variation of substituents to enhance potency and selectivity.

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